molecular formula C3H2BrF5O B1226767 Difluoromethyl-1-bromo-2,2,2-trifluoroethyl ether CAS No. 32778-10-2

Difluoromethyl-1-bromo-2,2,2-trifluoroethyl ether

Cat. No.: B1226767
CAS No.: 32778-10-2
M. Wt: 228.94 g/mol
InChI Key: VETSGVFTQSETEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difluoromethyl-1-bromo-2,2,2-trifluoroethyl ether is an organofluorine compound characterized by the presence of bromine, difluoromethoxy, and trifluoroethane groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Difluoromethyl-1-bromo-2,2,2-trifluoroethyl ether typically involves the reaction of bromine with difluoromethoxy and trifluoroethane precursors under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, industrial methods may include purification steps such as distillation or recrystallization to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions: Difluoromethyl-1-bromo-2,2,2-trifluoroethyl ether can undergo various types of chemical reactions, including:

    Substitution Reactions: In these reactions, the bromine atom can be replaced by other nucleophiles, such as hydroxide ions or alkoxide ions, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, sodium hydroxide, and other nucleophiles. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide can lead to the formation of 1-(difluoromethoxy)-2,2,2-trifluoroethane.

Scientific Research Applications

Difluoromethyl-1-bromo-2,2,2-trifluoroethyl ether has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: It can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of Difluoromethyl-1-bromo-2,2,2-trifluoroethyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the specific interactions involved. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

  • 1-Bromo-1,1-difluoroethane
  • 1-Bromo-1-fluoroethane
  • 1-Bromo-1-(difluoromethoxy)-1,2,2-trifluoroethane

Comparison: Difluoromethyl-1-bromo-2,2,2-trifluoroethyl ether is unique due to the presence of both difluoromethoxy and trifluoroethane groups, which confer distinct chemical properties compared to similar compounds. For example, the presence of the difluoromethoxy group can enhance the compound’s reactivity in substitution reactions, while the trifluoroethane group can influence its stability and solubility.

Properties

CAS No.

32778-10-2

Molecular Formula

C3H2BrF5O

Molecular Weight

228.94 g/mol

IUPAC Name

2-bromo-2-(difluoromethoxy)-1,1,1-trifluoroethane

InChI

InChI=1S/C3H2BrF5O/c4-1(3(7,8)9)10-2(5)6/h1-2H

InChI Key

VETSGVFTQSETEW-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)(OC(F)F)Br

Canonical SMILES

C(C(F)(F)F)(OC(F)F)Br

Synonyms

1-bromo-1-(difluoromethoxy)-2,2,2-trifluoroethane
difluoromethyl-1-bromo-2,2,2-trifluoroethyl ether
I 537
I-537

Origin of Product

United States

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